molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Cat. No.: B12045053
M. Wt: 537.6 g/mol
InChI Key: COKIEXNPEXWYFG-FMFSYIAASA-N
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Description

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .

Scientific Research Applications

Photonic Applications

Organic Light-Emitting Diodes (OLEDs)
Ir(MDQ)₂(acac) is extensively researched for its role as a phosphorescent emitter in OLEDs. The compound exhibits strong luminescence properties, with fluorescence peaks observed at approximately 608 nm when dissolved in tetrahydrofuran (THF) and absorption maxima around 370 nm in dichloromethane (DCM) . Its efficiency in converting electrical energy into light makes it a candidate for high-performance OLED devices.

  • Case Study: High-Efficiency OLEDs
    Research has demonstrated that OLEDs incorporating Ir(MDQ)₂(acac) can achieve external quantum efficiencies (EQE) exceeding 51%, showcasing its potential in creating bright and efficient displays . The compound's ability to tune emission colors through structural modifications further enhances its applicability in display technologies.

Nanotechnology

Cell Tracking and Imaging
Recent studies have highlighted the use of Ir(MDQ)₂(acac) in nanotechnology, specifically for cell tracking applications. The compound's luminescent properties allow for sensitive detection and imaging of cells, facilitating advancements in biomedical research . Its stability and efficiency make it suitable for developing novel imaging agents that can be used in live-cell studies.

  • Case Study: Nanotechnology-Assisted Cell Tracking
    A study published in PubMed Central detailed how Ir(MDQ)₂(acac) was utilized to track cellular movements with high sensitivity, demonstrating its potential as a reliable tool for monitoring biological processes .

Photochemical Applications

Photophysical Studies and Color Tuning
The photophysical characteristics of Ir(MDQ)₂(acac) have been extensively studied, revealing insights into color tuning mechanisms within iridium complexes. The compound's electronic structure allows for manipulation of emission wavelengths by altering ligand environments, which is crucial for applications requiring specific color outputs .

  • Case Study: Color Tuning Mechanisms
    A comprehensive investigation into the spectroscopic properties of Ir(MDQ)₂(acac) indicated that modifications to the ligand structure could lead to significant shifts in emission spectra, thus providing pathways to design materials with tailored optical properties .

Material Science

Development of Advanced Materials
Ir(MDQ)₂(acac) serves as a precursor for developing advanced materials used in organic electronics. Its incorporation into polymer matrices has been explored to enhance the performance of light-emitting layers in devices, contributing to innovations in flexible electronics and energy-efficient lighting solutions.

  • Case Study: Flexible White Organic Light-Emitting Diodes
    Research has demonstrated the successful integration of Ir(MDQ)₂(acac) into flexible OLED architectures, resulting in devices that maintain high efficiency while being adaptable for various applications, including wearable technology .

Mechanism of Action

The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .

Comparison with Similar Compounds

Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .

Biological Activity

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) iridium(III), commonly referred to as Ir(MDQ)₂(acac), is a phosphorescent compound that has garnered attention for its potential applications in organic light-emitting diodes (OLEDs) and its biological activity. This article reviews the biological properties of Ir(MDQ)₂(acac), focusing on its mechanisms of action, cellular interactions, and implications for biomedical applications.

Chemical Structure and Properties

Ir(MDQ)₂(acac) belongs to a class of iridium complexes characterized by their luminescent properties. The compound's structure includes:

  • Iridium Center : Central metal ion that facilitates electronic transitions.
  • Ligands : Two 2-methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand, which contribute to the compound's stability and luminescence.

1. Cellular Uptake and Targeting

Ir(MDQ)₂(acac) exhibits notable cellular uptake mechanisms, primarily through passive diffusion due to its lipophilic nature. Studies have shown that the compound can be utilized in nanotechnology-assisted cell tracking, enabling targeted delivery to specific cellular compartments .

2. Autophagy Induction

Research indicates that Ir(MDQ)₂(acac) can influence autophagy processes within cells. The use of acridine orange staining has been employed to assess autophagic activity, revealing that treatment with Ir(MDQ)₂(acac) leads to an increase in acidic vesicular organelles (AVOs), a hallmark of autophagy induction . The red-to-green fluorescence intensity ratio (R/GFIR) measured via flow cytometry correlates with autophagic flux, suggesting that this compound may enhance the autophagic process.

3. Cytotoxicity and Apoptosis

The cytotoxic effects of Ir(MDQ)₂(acac) have been evaluated in various cancer cell lines. It has been observed that the compound induces apoptosis through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent cell death . This mechanism underscores its potential as an anti-cancer agent.

Case Study 1: In Vitro Analysis on Cancer Cells

A study examined the effects of Ir(MDQ)₂(acac) on human breast cancer cells (MCF-7). The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was noted at concentrations above 10 µM after 24 hours.
  • Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's role in inducing programmed cell death.

Case Study 2: Autophagy Assessment

In another investigation, researchers utilized acridine orange staining to evaluate autophagy in HeLa cells treated with Ir(MDQ)₂(acac). Findings included:

  • Increased AVOs : A marked increase in AVOs was observed, indicating enhanced autophagic activity.
  • Quantitative Analysis : R/GFIR measurements showed a statistically significant increase post-treatment, validating the compound's efficacy in modulating autophagy .

Data Summary

The following table summarizes key findings related to the biological activity of Ir(MDQ)₂(acac):

Study Cell Type Concentration (µM) Effect Mechanism
Study 1MCF-7>10Reduced viabilityInduction of apoptosis via ROS
Study 2HeLa5-20Increased AVOsEnhanced autophagy

Properties

Molecular Formula

C22H21IrN2O2-

Molecular Weight

537.6 g/mol

IUPAC Name

iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol

InChI

InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-;

InChI Key

COKIEXNPEXWYFG-FMFSYIAASA-N

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir]

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir]

Origin of Product

United States

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